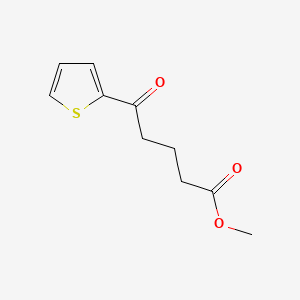

Methyl 5-Oxo-5-(2-thienyl)pentanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-oxo-5-thiophen-2-ylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-13-10(12)6-2-4-8(11)9-5-3-7-14-9/h3,5,7H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSQTFYOFNOGEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to Methyl 5 Oxo 5 2 Thienyl Pentanoate

Established Synthetic Routes to the Core Structure

The most established and industrially viable routes to Methyl 5-Oxo-5-(2-thienyl)pentanoate typically involve a two-step process. First, the keto-thienyl moiety is formed via a Friedel-Crafts acylation reaction, yielding 5-Oxo-5-(2-thienyl)pentanoic acid. This intermediate is then subjected to esterification to produce the final methyl ester.

Classical Esterification Techniques

Following the successful synthesis of the 5-Oxo-5-(2-thienyl)pentanoic acid intermediate, the final step is the formation of the methyl ester. Classical esterification methods are widely employed for this conversion due to their reliability and cost-effectiveness. The most common of these is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol (B129727), with a strong acid such as sulfuric acid or hydrochloric acid serving as the catalyst. The reaction is an equilibrium process, and the use of excess methanol helps to drive the equilibrium towards the formation of the methyl ester product.

Another classical approach is conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with methanol. This method is highly efficient but is less atom-economical and involves more hazardous reagents compared to Fischer-Speier esterification.

Table 1: Comparison of Classical Esterification Methods

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier | Methanol, H₂SO₄ (cat.) | Reflux | Low cost, simple procedure | Equilibrium-limited, requires excess alcohol |

| Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Methanol, Base | 0°C to room temp. | High yield, irreversible | Harsher reagents, produces HCl byproduct |

Formation of the Keto-Thienyl Moiety

The key strategic bond formation in the synthesis of this compound is the creation of the aryl ketone. This is almost universally achieved through the Friedel-Crafts acylation of thiophene (B33073). organic-chemistry.orgsigmaaldrich.com In this electrophilic aromatic substitution reaction, thiophene acts as the nucleophilic aromatic ring, and an acylating agent derived from glutaric acid provides the five-carbon chain.

Common acylating agents include glutaric anhydride (B1165640) or glutaroyl chloride. The reaction requires a Lewis acid catalyst to activate the acylating agent, generating a highly electrophilic acylium ion. A variety of Lewis acids can be employed, with aluminum chloride (AlCl₃) being the most traditional and potent catalyst. sigmaaldrich.com However, the acylation of electron-rich heterocycles like thiophene can be complicated by the ring's instability and tendency to polymerize in the presence of strong Lewis acids. google.com Consequently, milder catalysts are often preferred.

Research dating back to the mid-20th century identified zinc halides (e.g., ZnCl₂) as particularly effective and less destructive catalysts for the acylation of thiophenes. google.com Other Lewis acids such as stannic chloride (SnCl₄) and titanium tetrachloride (TiCl₄) have also been successfully used. google.comasianpubs.org The choice of catalyst and solvent significantly impacts the reaction's yield and selectivity.

Table 2: Lewis Acid Catalysts in Friedel-Crafts Acylation of Thiophene

| Catalyst | Acylating Agent | Solvent | Key Findings | Reference |

|---|---|---|---|---|

| AlCl₃ | Acyl Chlorides, Anhydrides | Dichloromethane, Nitrobenzene | Standard, highly reactive catalyst; requires stoichiometric amounts as it complexes with the product ketone. | organic-chemistry.orgsigmaaldrich.com |

| SnCl₄, TiCl₄ | Succinyl Chloride | Dichloromethane | Used for the synthesis of 1,4-bis(2-thienyl)butane-1,4-dione, a related diketone. | asianpubs.org |

| ZnCl₂ | Acyl Halides, Anhydrides | None or inert solvent | Overcomes issues of ring instability and side reactions seen with AlCl₃; can be used in smaller, catalytic amounts. | google.com |

| EtAlCl₂ | Succinyl Chloride | Dichloromethane | Acts as both a Lewis acid and a Brønsted base, leading to high yields (99%) and short reaction times (2h at 0°C). | asianpubs.org |

Advanced and Stereoselective Synthesis

While the classical routes are effective for producing the achiral target compound, modern synthetic chemistry seeks methods that offer greater efficiency, milder conditions, improved environmental profiles, and access to chiral derivatives.

Application of Catalytic Methods (e.g., Organocatalysis)

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. While this compound is itself achiral, organocatalytic methods can be applied to the synthesis of chiral derivatives or related structures. For instance, asymmetric reactions on γ,δ-unsaturated β-keto esters have been developed using cinchona-derived organocatalysts to produce chiral δ-peroxy-β-keto esters with high enantiomeric ratios (up to 95:5). nih.gov Such strategies could be adapted to introduce chirality to the pentanoate backbone.

Furthermore, organocatalytic Mannich reactions have been reported to achieve γ-position selectivity on β-keto esters, providing access to δ-amino β-keto esters, which are versatile building blocks for various nitrogen-containing heterocycles. nii.ac.jpacs.org These advanced methods demonstrate the potential for creating complex, enantioenriched molecules from keto ester scaffolds.

Table 3: Examples of Organocatalysis on Related Keto Esters

| Reaction Type | Substrate Type | Organocatalyst | Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Peroxidation | γ,δ-Unsaturated β-Keto Esters | Cinchona Alkaloid Derivative | Chiral δ-peroxy-β-keto esters (up to 95:5 e.r.) | nih.gov |

| Asymmetric Mannich | β-Keto Esters | Chiral Primary Amine | γ-Substituted δ-amino β-keto esters (high enantioselectivity) | nii.ac.jpacs.org |

| Formal [4+2] Annulation | β-Silyl Enones | N-Heterocyclic Carbene (NHC) | Chiral γ-keto-β-silyl esters (up to 99% e.e.) | organic-chemistry.org |

Biocatalytic Transformations for Related Structures

Biocatalysis offers a highly selective and environmentally benign approach to chemical transformations. While no direct biocatalytic synthesis of this compound has been reported, enzymes are extensively used for transformations of related keto esters. A primary application is the asymmetric reduction of the ketone functionality to a chiral secondary alcohol. Alcohol dehydrogenases (ADHs) and other reductases from various microorganisms are capable of reducing prochiral ketones to enantiopure alcohols with excellent selectivity. This biocatalytic reduction of a keto ester like this compound would yield a chiral δ-hydroxy ester, a valuable intermediate for the synthesis of biologically active compounds.

Development of Novel Reagents and Optimized Reaction Conditions

Recent research has focused on improving the classical Friedel-Crafts acylation by developing novel reagents and more sustainable catalysts. One significant advancement is the use of zeolite molecular sieves as reusable, solid acid catalysts for the acylation of thiophene. A study using a C25 zeolite catalyst and acetic anhydride as the acylating agent achieved a thiophene conversion of up to 99% in just 2 hours. researchgate.net This approach avoids the use of corrosive and difficult-to-handle Lewis acids like AlCl₃ and simplifies product workup, representing a greener alternative to traditional methods. researchgate.net

The use of alkyl Lewis acids, such as ethylaluminum dichloride (EtAlCl₂), has also been shown to be highly effective. In the acylation of thiophene with succinyl chloride (a close analogue of glutaroyl chloride), EtAlCl₂ provided a 99% yield in two hours at 0°C. asianpubs.org This high efficiency is attributed to the dual role of the reagent as both a Lewis acid and a Brønsted base, which facilitates the reaction under mild conditions. asianpubs.org These developments highlight a clear trend towards more efficient, safer, and environmentally conscious synthetic strategies.

Precursors and Building Blocks Utilized in Synthesis

The construction of this compound relies on the strategic use of key precursors that provide the core structural components of the target molecule. These building blocks are broadly categorized into thienyl-containing precursors and derivatives of keto-pentanoates.

Thienyl-Containing Precursors in Pentanoate Formation

The introduction of the 2-thienyl group is a critical step in the synthesis. Several thiophene-derived reagents can serve as the nucleophilic or electrophilic partner in carbon-carbon bond-forming reactions.

One of the most common and direct methods for forming aryl ketones is the Friedel-Crafts acylation . organic-chemistry.orgsigmaaldrich.com In this approach, thiophene, acting as an electron-rich aromatic ring, reacts with an acylating agent derived from a five-carbon dicarboxylic acid. asianpubs.orggoogle.comresearchgate.net For instance, glutaric anhydride or methyl 5-chloro-5-oxopentanoate can serve as the acylating agent in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or stannic chloride (SnCl₄). asianpubs.orggoogle.com The reaction proceeds via an electrophilic aromatic substitution, where an acylium ion is generated and subsequently attacks the thiophene ring, primarily at the 2-position, to form the desired carbon framework.

Alternatively, organometallic thienyl derivatives provide a powerful nucleophilic route. 2-Thienylmagnesium bromide , a Grignard reagent, is a versatile precursor that can react with various electrophilic pentanoate building blocks. lookchem.comsigmaaldrich.comsigmaaldrich.com Similarly, 2-thienyllithium, generated by the deprotonation of thiophene, can be used. These organometallic reagents can participate in coupling reactions with suitable electrophiles, such as acyl chlorides or esters derived from glutaric acid.

The following table summarizes potential thienyl-containing precursors and the synthetic methodologies they are employed in.

| Thienyl-Containing Precursor | Formula | Synthetic Methodology | Role of Precursor |

| Thiophene | C₄H₄S | Friedel-Crafts Acylation | Aromatic Substrate (Nucleophile) |

| 2-Thienylmagnesium bromide | C₄H₃BrMgS | Grignard Reaction | Nucleophile |

| 2-Thienyllithium | C₄H₃LiS | Nucleophilic Acyl Substitution | Nucleophile |

Role of Keto-Pentanoate Derivatives in Target Compound Synthesis

Glutaric acid derivatives are common starting materials. For a Friedel-Crafts approach, glutaric anhydride is a convenient and reactive precursor. The reaction with thiophene yields 4-(2-thenoyl)butanoic acid, which can then be esterified (e.g., using methanol under acidic conditions) to afford the final product, this compound. Another effective acylating agent is methyl 4-(chloroformyl)butanoate (the monomethyl ester, mono-acyl chloride of glutaric acid), which can directly install the methyl ester-terminated chain onto the thiophene ring.

In strategies involving nucleophilic thienyl reagents, a pentanoate derivative bearing an electrophilic site is required. Methyl glutarate itself is not sufficiently reactive, but it can be converted into a more reactive derivative. For example, reacting monomethyl glutarate with a coupling agent can activate the free carboxylic acid for reaction with a thienyl organometallic reagent.

The synthesis of γ-keto esters, in general, has been approached through various methods, including the hydration of 3-alkynoates and zinc carbenoid-mediated chain extensions of β-keto esters. nih.govorgsyn.orgorganic-chemistry.org These methods highlight the versatility of keto esters as intermediates in organic synthesis. researchgate.netorganic-chemistry.orgbeilstein-journals.orgnih.gov

The table below outlines key pentanoate-derived building blocks and their function in the synthesis of the target compound.

| Keto-Pentanoate Precursor/Derivative | Formula | Synthetic Role | Corresponding Thienyl Reagent |

| Glutaric Anhydride | C₅H₆O₃ | Acylating Agent (forms γ-keto acid intermediate) | Thiophene |

| Methyl 4-(chloroformyl)butanoate | C₆H₉ClO₃ | Acylating Agent | Thiophene |

| Monomethyl glutarate | C₆H₁₀O₄ | Electrophilic partner (after activation) | 2-Thienylmagnesium bromide |

Solid-Phase Synthesis Strategies for Related Functionalized Pentanoates

Solid-phase synthesis (SPS) offers a powerful platform for the preparation of libraries of related compounds by anchoring a starting material to a solid support (resin) and performing subsequent reactions in a stepwise manner. While specific literature on the solid-phase synthesis of this compound is not prevalent, strategies can be adapted from methodologies used for synthesizing functionalized dicarboxylic acids and related structures.

A plausible solid-phase strategy could utilize a resin-bound analogue of glutamic acid or a similar five-carbon scaffold. For example, a protected glutamic acid derivative could be anchored to a Wang or Rink amide resin via its side-chain carboxyl group. The free amine could then be removed and replaced with the desired thienyl ketone moiety.

A hypothetical solid-phase synthetic route is outlined below:

Resin Loading: A suitable five-carbon linker, such as Fmoc-Glu(OH)-OAll, is attached to a resin (e.g., Rink Amide resin). The allyl ester (OAll) protects the side-chain carboxyl group that will eventually become the methyl ester.

Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a base like piperidine (B6355638).

Reductive Amination or Acylation: The newly freed amine could be subjected to reductive amination with 2-thiophenecarboxaldehyde followed by oxidation to install the ketone. More directly, the amine could be removed and the resulting terminal carboxylic acid could be activated and coupled with a di-thiane protected precursor, which is later deprotected to reveal the ketone.

Allyl Deprotection: The allyl ester is removed using a palladium catalyst to reveal the free carboxylic acid.

Esterification: The resin-bound acid is esterified, for instance, by using methyl iodide.

Cleavage: The final compound is cleaved from the solid support using an acid such as trifluoroacetic acid (TFA).

This approach allows for variation by using different heterocyclic aldehydes or other coupling partners in step 3, enabling the synthesis of a library of related functionalized pentanoates.

The following table details the stages of a potential solid-phase synthesis.

| Step | Reaction | Reagents | Purpose |

| 1 | Resin Loading | Fmoc-Glu(OAll)-OH, DIC, DMAP | Anchor the 5-carbon backbone to the solid support. |

| 2 | Deprotection | 20% Piperidine in DMF | Expose the N-terminus for functionalization. |

| 3 | Functionalization | e.g., Coupling with 2-thenoic acid, followed by reduction | Introduce the thienyl ketone moiety. |

| 4 | Deprotection | Pd(PPh₃)₄, PhSiH₃ | Deprotect the side-chain carboxylic acid. |

| 5 | Esterification | CH₃I, DBU | Form the methyl ester. |

| 6 | Cleavage | 95% TFA in H₂O | Release the final product from the resin. |

Chemical Reactivity and Organic Transformations of Methyl 5 Oxo 5 2 Thienyl Pentanoate

Reactions Involving the Ketone Moiety

The ketone group, with its electrophilic carbonyl carbon, is a primary site for nucleophilic attack and condensation reactions.

Nucleophilic Addition Reactions

The carbonyl carbon of the ketone in Methyl 5-Oxo-5-(2-thienyl)pentanoate is susceptible to attack by various nucleophiles. These reactions typically proceed via the formation of a tetrahedral intermediate, which is then protonated to yield an alcohol. The general mechanism involves the nucleophile adding to the carbonyl carbon, leading to the rehybridization of the carbon from sp² to sp³.

Common nucleophiles for this transformation include organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi), as well as reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For instance, reaction with a Grignard reagent would lead to the formation of a tertiary alcohol, while reduction with sodium borohydride would yield a secondary alcohol.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

| Hydride Ion | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Alkyl Group | Methylmagnesium Bromide (CH₃MgBr) | Tertiary Alcohol |

| Cyanide Ion | Sodium Cyanide (NaCN) | Cyanohydrin |

Condensation Reactions (e.g., Knoevenagel Condensation for Derivatives)

In a typical Knoevenagel condensation, the ketone would react with a compound like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base such as piperidine (B6355638) or an amine. The reaction proceeds through a nucleophilic addition of the enolate of the active methylene (B1212753) compound to the ketone carbonyl, followed by dehydration to yield an α,β-unsaturated product. This reaction is a powerful tool for the synthesis of various substituted alkenes and heterocyclic compounds. The reactivity of 2-acetylthiophenes in Knoevenagel condensations suggests that this compound would undergo similar transformations to produce a range of functionalized derivatives.

Reactions of the Ester Group

The methyl ester group in this compound can undergo several characteristic reactions, including transesterification and hydrolysis.

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either an acid or a base. For this compound, treatment with a different alcohol (R'OH) in the presence of a catalyst would result in the formation of a new ester and methanol (B129727). The reaction is typically driven to completion by using a large excess of the new alcohol or by removing the methanol as it is formed.

This reaction is particularly useful for modifying the ester functionality to alter the physical or chemical properties of the molecule, for example, to introduce a bulkier ester group or one with additional functionalization. The transesterification of β-keto esters is a well-documented process and can be achieved with a variety of catalysts, including metal salts and enzymes.

Table 2: Catalysts for Transesterification

| Catalyst Type | Example |

| Acid Catalyst | Sulfuric Acid (H₂SO₄) |

| Base Catalyst | Sodium Methoxide (NaOCH₃) |

| Organocatalyst | 4-(Dimethylamino)pyridine (DMAP) |

Hydrolysis to the Corresponding Carboxylic Acid

The ester group can be hydrolyzed to the corresponding carboxylic acid, 5-Oxo-5-(2-thienyl)pentanoic acid, under either acidic or basic conditions.

Acid-catalyzed hydrolysis is a reversible process and is typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid.

Base-catalyzed hydrolysis , also known as saponification, is an irreversible reaction that is more commonly used for the complete conversion of an ester to its corresponding carboxylate salt. The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide. Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the free carboxylic acid.

Reactivity of the Thiophene (B33073) Ring System

The thiophene ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution reactions. The sulfur atom in the ring influences the regioselectivity of these substitutions. In 2-acylthiophenes, the acyl group is a deactivating group, which generally directs incoming electrophiles to the 4- and 5-positions of the thiophene ring.

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. For this compound, these reactions would introduce a substituent onto the thiophene ring, further functionalizing the molecule. The specific conditions required for these reactions would depend on the reactivity of the electrophile and the deactivating effect of the keto-pentanoate side chain. For instance, milder conditions may be necessary to avoid unwanted side reactions.

Table 3: Common Electrophilic Substitution Reactions of Thiophene

| Reaction | Reagent | Typical Product Position |

| Nitration | HNO₃/H₂SO₄ | 4- and 5-nitro derivatives |

| Bromination | Br₂ in acetic acid | 4- and 5-bromo derivatives |

| Acylation | Acyl chloride/AlCl₃ | 4- and 5-acyl derivatives |

Electrophilic Aromatic Substitution Reactions

The thiophene nucleus in this compound is subject to electrophilic aromatic substitution, a fundamental class of reactions for aromatic compounds. The position of substitution on the thiophene ring is directed by the existing acyl group.

The mechanism of electrophilic substitution on thiophene is analogous to that of benzene (B151609), proceeding through a positively charged intermediate known as a sigma complex or Wheland intermediate. numberanalytics.com The rate-determining step is the attack of the electrophile on the aromatic ring, leading to the formation of this resonance-stabilized carbocation. Subsequent deprotonation restores the aromaticity of the thiophene ring.

The acyl group at the 2-position is deactivating, meaning it reduces the rate of electrophilic substitution compared to unsubstituted thiophene. This deactivation arises from the electron-withdrawing nature of the carbonyl group, which reduces the electron density of the thiophene ring, making it less nucleophilic. organicmystery.com Furthermore, the acyl group acts as a meta-director in benzene chemistry; however, in the case of 2-substituted thiophenes, it directs incoming electrophiles primarily to the 5-position. Computational studies using density functional theory (DFT) on α-substituted thiophenes (with R = CHO, COMe, or CO2Me) have shown that in the absence of a catalyst, substitution is preferred at the α′ (C5) position. researchgate.net

Common electrophilic aromatic substitution reactions applicable to 2-acylthiophenes, and by extension to this compound, include nitration, halogenation, and Friedel-Crafts acylation. For instance, the formylation of electron-rich aromatic compounds can be achieved through the Vilsmeier-Haack reaction, which utilizes a phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF) to generate an electrophilic iminium species. chemistrysteps.comorganic-chemistry.org Kinetic studies on the Vilsmeier-Haack formylation of thiophene derivatives have shown that the reaction order depends on the substrate's reactivity. For relatively inert substrates, the reaction is third-order, while for more reactive substrates, it follows second-order kinetics, indicating that the formation of the electrophilic complex can be the rate-determining step. rsc.org

A kinetic study on the halogenation of 5-substituted thiophenes at the 2-position demonstrated a Hammett ρσ relationship, indicating that the reaction rate is sensitive to the electronic effects of the substituents. rsc.org Although this study focuses on substitution at the 2-position, the principles of electronic influence on reaction rates are broadly applicable.

| Reaction Type | Typical Reagents | Expected Major Product Position | Influence of 2-Acyl Group |

| Nitration | HNO₃/H₂SO₄ | 5-position | Deactivating |

| Bromination | Br₂/FeBr₃ | 5-position | Deactivating |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | 5-position | Deactivating |

| Vilsmeier-Haack Formylation | POCl₃/DMF | 5-position | Deactivating |

Cycloaddition Reactions and Related Thiophene Transformations

Thiophenes are generally poor dienes in Diels-Alder reactions due to their high aromatic stabilization energy. mdpi.com Consequently, they typically require high temperatures, high pressures, or the presence of highly reactive dienophiles to undergo [4+2] cycloadditions. ingentaconnect.com However, the reactivity of the thiophene ring can be enhanced by modifying its electronic properties.

Thiophenes bearing electron-withdrawing groups, such as the one present in this compound, can function as dienophiles in normal electron demand Diels-Alder reactions. researchgate.net For example, studies have shown that thiophenes substituted with nitro groups can react with dienes like Danishefsky's diene to yield benzothiophene (B83047) derivatives. researchgate.net

Another strategy to promote cycloaddition reactions involving thiophenes is to decrease their aromaticity. This can be achieved by oxidizing the sulfur atom to form thiophene S-oxides or S,S-dioxides. utexas.edu These oxidized species are no longer aromatic and behave as electron-deficient dienes, readily participating in Diels-Alder reactions with a wide range of dienophiles, including electron-rich alkenes. utexas.edu The resulting cycloadducts can then undergo further transformations, such as the extrusion of sulfur monoxide or sulfur dioxide, to furnish substituted aromatic compounds.

| Thiophene Derivative | Role in Diels-Alder | Reactivity | Conditions/Modifications |

| Unsubstituted Thiophene | Diene | Low | High temperature/pressure, reactive dienophiles |

| Thiophene with Electron-Withdrawing Group | Dienophile | Moderate | Thermal conditions with electron-rich dienes |

| Thiophene S-oxide/S,S-dioxide | Diene | High | Readily reacts with various dienophiles |

Mechanistic Studies of Key Organic Transformations

While specific mechanistic studies for this compound are scarce in the literature, the reaction pathways and intermediates for the transformations of structurally similar 2-acylthiophenes have been investigated, providing a basis for understanding its chemical behavior.

Elucidation of Reaction Pathways and Intermediates

The mechanism of electrophilic aromatic substitution on 2-acylthiophenes is a well-established stepwise process. The initial attack of an electrophile (E⁺) on the thiophene ring leads to the formation of a resonance-stabilized carbocationic intermediate, often referred to as a sigma complex. For a 2-acylthiophene, attack at the C5 position is favored as it allows for delocalization of the positive charge without placing it adjacent to the electron-withdrawing acyl group, which would be highly destabilizing. The subsequent loss of a proton from the C5 position restores the aromaticity of the thiophene ring, yielding the 5-substituted product.

Computational studies have been employed to investigate the regioselectivity of electrophilic substitution on thiophene derivatives. DFT calculations have confirmed that for 2-substituted thiophenes with electron-withdrawing groups, the α′ (C5) position is kinetically and thermodynamically favored for electrophilic attack. researchgate.net

In the context of palladium-catalyzed C-H functionalization, which represents a modern approach to substitution, mechanistic investigations on thiophene have been conducted. For instance, the palladium-catalyzed carboxylation of thiophene with CO₂ has been studied using DFT, revealing a mechanism involving C-H bond cleavage, elimination of acetic acid, and subsequent nucleophilic attack on CO₂. mdpi.com

Kinetic Studies and Catalytic Mechanisms

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. For electrophilic substitutions on thiophenes, kinetic data has been instrumental in understanding the effect of substituents on the reactivity of the thiophene ring.

A kinetic study of the Vilsmeier-Haack formylation of various thiophene derivatives revealed that the reaction mechanism and the rate-determining step are dependent on the nucleophilicity of the thiophene substrate. rsc.org For less reactive thiophenes, the attack of the Vilsmeier reagent on the thiophene ring is the slow step, whereas for more reactive thiophenes, the formation of the Vilsmeier reagent itself becomes rate-limiting. rsc.org

In a study of the bromination of deactivated thiophenes, the reaction was found to proceed through simultaneous second- and third-order processes. rsc.org The activation parameters indicated that changes in the enthalpy of activation (ΔH‡) have a greater impact on the reaction rate than changes in the entropy of activation (ΔS‡). rsc.org

Catalytic mechanisms are central to many modern organic transformations. Palladium-catalyzed cross-coupling and C-H activation reactions have become powerful tools for the functionalization of thiophenes. The catalytic cycles for these reactions typically involve steps such as oxidative addition, migratory insertion, and reductive elimination. For example, the palladium/norbornene cooperative catalysis for the direct vicinal difunctionalization of thiophenes has been shown to proceed through a "coupled" pathway rather than a sequential functionalization, as evidenced by kinetic profiling. nih.gov

Design, Synthesis, and Structure Activity Relationship Sar Studies of Analogues and Derivatives

Systematic Structural Modifications

The chemical scaffold of Methyl 5-Oxo-5-(2-thienyl)pentanoate offers multiple sites for modification. These include the pentanoate chain, the thiophene (B33073) ring, and the methyl ester group. Systematic alteration of these components allows for a thorough investigation of the chemical space and its impact on biological activity.

Chain Length: Varying the length of the alkyl chain can alter the distance between the thiophene ring and the ester functionality. Shortening or lengthening the chain (e.g., creating butanoate or hexanoate analogues) can determine the optimal spacing required for target binding.

Branching: Introducing alkyl branches (e.g., methyl or ethyl groups) along the chain can increase steric hindrance and lipophilicity. This can lead to improved metabolic stability or altered binding affinity. The position of the branching is crucial; for example, branching at the alpha-carbon versus the beta-carbon can have distinct effects on molecular conformation and activity. nih.gov

Rigidification: Incorporating rigid elements, such as double bonds or cyclic structures (e.g., cyclopentyl or cyclohexyl rings) within the chain, can lock the molecule into a more defined conformation. This reduction in conformational entropy can lead to higher binding affinity if the adopted conformation is favorable for interacting with the target.

Research on substituted pentanoic acids has shown that such modifications can be crucial for biological activity, including anticancer properties. nih.gov The specific effects of these alterations are highly dependent on the biological target.

The thiophene ring is an electron-rich aromatic system and a key pharmacophore in many approved drugs. nih.gov Its substitution pattern dramatically influences the electronic properties, metabolism, and binding interactions of the molecule. The reactivity of thiophene towards electrophilic substitution is generally higher than that of benzene (B151609). nih.gov

Positional Isomerism: The position of substituents on the thiophene ring (C3, C4, or C5) is critical. Electrophilic aromatic substitution on an unsubstituted thiophene preferentially occurs at the C2 position, and if that is occupied (as in the parent compound), the C5 position is the next most reactive. youtube.com Moving the pentanoate chain to the C3 position would create a different spatial arrangement and electronic distribution.

Electronic Effects: Introducing electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) or electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) can modulate the electron density of the thiophene ring. nih.govresearchgate.net This can affect the strength of interactions like hydrogen bonding or π-π stacking with a biological target. For instance, an EWG can make the thiophene ring more susceptible to nucleophilic aromatic substitution, opening up synthetic routes for further derivatization. nih.govresearchgate.net

The following table summarizes the potential impact of different substituents on the thiophene ring's properties.

| Substituent Type | Example Group | Position | Potential Effect on Ring Electron Density | Potential Impact on Biological Interaction |

|---|---|---|---|---|

| Electron-Donating (EDG) | -OCH₃, -CH₃ | C4 or C5 | Increase | Enhance π-π stacking, alter metabolic stability |

| Electron-Withdrawing (EWG) | -NO₂, -CN, -Cl | C4 or C5 | Decrease | Create new hydrogen bond acceptor sites, alter reactivity |

| Halogens | -F, -Cl, -Br | C4 or C5 | Inductively withdrawing, resonantly donating | Increase lipophilicity, form halogen bonds |

| Bulky Groups | -t-butyl, -phenyl | C4 or C5 | Variable | Introduce steric hindrance, explore larger binding pockets |

The methyl ester group is a common feature in drug molecules, often used to mask a more polar carboxylic acid, thereby enhancing membrane permeability. mdpi.com However, esters are susceptible to hydrolysis by esterase enzymes in the body. acs.org Modifying this group is a key strategy for tuning pharmacokinetics.

Alkyl Group Variation: Changing the methyl group to a larger alkyl group (e.g., ethyl, propyl) can increase lipophilicity and potentially slow the rate of hydrolysis due to steric hindrance. uzh.ch

Hydrolysis to Carboxylic Acid: The corresponding carboxylic acid, 5-Oxo-5-(2-thienyl)pentanoic acid, is a primary metabolite and potential active form. This derivative introduces a polar, ionizable group that can form strong ionic or hydrogen bonds with a receptor.

Conversion to Amides: Replacing the ester with an amide (primary, secondary, or tertiary) creates a more metabolically stable analogue. pressbooks.pub Amides are less prone to hydrolysis and offer different hydrogen bonding capabilities (both donor and acceptor), which can lead to a different binding profile.

Exploration of Bioisosteric Replacements in Analogues

Bioisosterism involves substituting a functional group or moiety with another that has similar physical or chemical properties, with the aim of retaining or improving biological activity. researchgate.net This is a powerful tool in drug design to address issues of potency, selectivity, or metabolic stability.

Thiophene Ring Bioisosteres: The thiophene ring is often considered a bioisostere of a phenyl ring. nih.gov Replacing the thiophene with a benzene ring would create Methyl 5-Oxo-5-phenylpentanoate, allowing for an evaluation of the sulfur atom's role in activity. Other common bioisosteres for thiophene include furan, pyrrole, and pyridine, each offering unique electronic and hydrogen-bonding characteristics. researchgate.netnih.gov

Ester and Ketone Bioisosteres: The ester functionality can be replaced with other groups that mimic its geometry and polarity. pressbooks.pub A ketone can serve as a non-hydrolyzable mimic. Amides, as mentioned, are common replacements. A tetrazole ring is a well-established non-classical bioisostere for a carboxylic acid (the hydrolyzed form of the ester), offering a similar acidic pKa but with increased lipophilicity and metabolic stability. pressbooks.pub

The table below outlines common bioisosteric replacements for the key functional groups in the parent compound.

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Thiophene | Phenyl, Furan, Pyridine | Evaluate the role of the heteroatom, alter electronics and solubility. nih.govresearchgate.net |

| Ester (-COOCH₃) | Amide (-CONH₂, -CONHR) | Increase metabolic stability, alter H-bonding properties. pressbooks.pub |

| Ester (-COOCH₃) | Ketone (-COCH₃) | Remove hydrolyzable site, maintain H-bond acceptor. pressbooks.pub |

| Carboxylic Acid (hydrolyzed ester) | Tetrazole | Increase metabolic stability and lipophilicity while retaining acidic character. pressbooks.pub |

| Keto group (-C=O) | Oxime (=N-OH) | Introduce new hydrogen bonding potential. |

Methodologies for Structure-Activity Relationship Elucidation

Understanding the relationship between a compound's structure and its biological activity is the ultimate goal of these synthetic efforts. This is achieved through iterative cycles of design, synthesis, and biological testing.

Rather than relying on random screening, modern drug discovery employs rational design principles to guide the synthesis of new derivatives. This approach leverages structural information and computational tools to create compounds with a higher probability of success.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, SBDD can be used. nih.gov Molecular docking simulations can predict how analogues of this compound might bind to the target's active site. This allows chemists to design modifications that enhance favorable interactions (e.g., adding a hydroxyl group to form a new hydrogen bond) or remove unfavorable steric clashes. nih.gov

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods can be used. These rely on the knowledge of other molecules that bind to the same target. By comparing the structures of a series of active and inactive analogues, a pharmacophore model can be developed. This model defines the essential steric and electronic features required for activity, guiding the design of new compounds that fit the model.

Property-Based Design: This approach focuses on optimizing the physicochemical properties of the analogues to ensure they have good drug-like characteristics. Computational models can predict properties such as lipophilicity (logP), solubility, and metabolic stability early in the design process, helping to prioritize which compounds to synthesize.

Through the systematic application of these synthetic and design strategies, a comprehensive structure-activity relationship for derivatives of this compound can be established, paving the way for the development of optimized lead compounds. nih.gov

Correlation of Structural Features with Reactivity Profiles

The reactivity of "this compound" and its analogues is intricately linked to their molecular structure. Modifications to the thiophene ring, the pentanoate side chain, or the carbonyl groups can significantly alter the electronic and steric environment of the molecule, thereby influencing its reactivity in various chemical transformations. The principles of physical organic chemistry, including inductive and resonance effects, provide a framework for understanding and predicting these changes in reactivity.

Electronic Effects of Thiophene Substituents

The thiophene ring, being an electron-rich aromatic system, can modulate the reactivity of the adjacent ketone. The introduction of substituents on the thiophene ring can either enhance or diminish the electrophilicity of the carbonyl carbon.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or acyl groups (-COR) decrease the electron density of the thiophene ring through inductive and resonance effects. This withdrawal of electron density is transmitted to the carbonyl group, making the carbonyl carbon more electron-deficient and, consequently, more susceptible to nucleophilic attack. This enhanced reactivity is reflected in increased reaction rates for processes like additions, condensations, and reductions.

Electron-Donating Groups (EDGs): Conversely, electron-donating groups like alkyl (-R), alkoxy (-OR), or amino (-NR₂) groups increase the electron density of the thiophene ring. This increased electron density is relayed to the carbonyl group, reducing the partial positive charge on the carbonyl carbon. As a result, the ketone becomes less reactive towards nucleophiles, leading to slower reaction rates.

The electronic influence of these substituents can be quantitatively assessed using Hammett plots, which correlate the logarithm of the reaction rate constant (log k) with a substituent constant (σ) that reflects the electronic nature of the substituent. A positive slope (ρ value) in a Hammett plot indicates that the reaction is accelerated by electron-withdrawing groups, while a negative slope suggests it is favored by electron-donating groups.

Illustrative Data Table: Effect of Thiophene Substituents on Ketone Reactivity

| Substituent (at 5-position of thiophene) | Hammett Constant (σp) | Relative Rate of Nucleophilic Addition (k/k₀) |

| -NO₂ | 0.78 | 5.8 |

| -CN | 0.66 | 4.5 |

| -Br | 0.23 | 1.8 |

| -H | 0.00 | 1.0 |

| -CH₃ | -0.17 | 0.6 |

| -OCH₃ | -0.27 | 0.4 |

Note: The data in this table are illustrative examples based on established principles of physical organic chemistry and are intended to demonstrate the expected trends in reactivity. k₀ represents the rate constant for the unsubstituted compound.

Steric Effects on Reactivity

Beyond electronic effects, the steric hindrance around the reactive centers—the ketone and the ester—plays a crucial role in determining the reactivity profile of "this compound" analogues.

Steric Hindrance at the Ketone: The introduction of bulky substituents on the thiophene ring, particularly at the 3-position, can impede the approach of nucleophiles to the carbonyl carbon. This steric congestion raises the activation energy of the reaction, thereby decreasing the reaction rate. Similarly, modifications to the pentanoate chain that increase its steric bulk near the ketone will have a comparable effect.

Steric Effects on the Ester Group: The reactivity of the methyl ester group is also subject to steric influences. While the methyl group itself is relatively small, increasing the size of the alkyl group of the ester (e.g., replacing methyl with ethyl, isopropyl, or tert-butyl) will progressively decrease the rate of reactions such as hydrolysis or transesterification. This is due to the increased difficulty for the nucleophile to access the electrophilic carbonyl carbon of the ester.

The Taft equation is a linear free-energy relationship that can be used to disentangle steric and electronic effects. It relates the reaction rate to both a polar substituent constant (σ*) and a steric substituent constant (Es).

Illustrative Data Table: Steric Effects on Ester Hydrolysis Rate

| Ester Alkyl Group | Taft Steric Parameter (Es) | Relative Rate of Hydrolysis (k/k₀) |

| Methyl | 0.00 | 1.00 |

| Ethyl | -0.07 | 0.92 |

| Isopropyl | -0.47 | 0.51 |

| tert-Butyl | -1.54 | 0.12 |

Note: The data in this table are illustrative examples based on established principles of physical organic chemistry and are intended to demonstrate the expected trends in reactivity. k₀ represents the rate constant for the methyl ester.

Influence of the Pentanoate Chain

The pentanoate chain acts as a flexible spacer between the thiophene-ketone moiety and the methyl ester. Alterations to this chain can influence the reactivity of both functional groups.

Substitution on the Chain: The introduction of substituents along the pentanoate chain can introduce steric hindrance and exert electronic effects. For instance, an electron-withdrawing substituent on the α-carbon to the ester would increase the ester's reactivity towards nucleophiles.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR)

A ¹H NMR spectrum for Methyl 5-Oxo-5-(2-thienyl)pentanoate would be expected to show distinct signals corresponding to the different types of protons in the molecule. The anticipated chemical shifts (δ) and coupling patterns would provide critical information for structural confirmation. For instance, protons on the thiophene (B33073) ring would appear in the aromatic region, typically between 7.0 and 8.0 ppm, with characteristic coupling constants revealing their relative positions. The methylene (B1212753) protons of the pentanoate chain would exhibit signals in the aliphatic region, with their chemical shifts influenced by the proximity to the electron-withdrawing keto and ester groups. The methyl protons of the ester group would be expected to appear as a singlet, likely in the range of 3.6-3.8 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Thienyl-H | 7.0 - 8.0 | m | - |

| -CH₂-CO-Thienyl | 2.8 - 3.2 | t | 6.0 - 8.0 |

| -CO-CH₂-CH₂- | 1.9 - 2.3 | p | 6.0 - 8.0 |

| -CH₂-COOCH₃ | 2.3 - 2.7 | t | 6.0 - 8.0 |

| -OCH₃ | 3.6 - 3.8 | s | - |

| Note: This table is based on general principles of ¹H NMR spectroscopy and data for analogous structures. Actual experimental values are not available. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbons of the ketone and the ester would be expected at the downfield end of the spectrum (typically 170-200 ppm). The carbons of the thiophene ring would appear in the aromatic region (around 120-150 ppm), while the aliphatic carbons of the pentanoate chain and the methyl ester carbon would resonate at higher field strengths.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C O-Thienyl | 190 - 200 |

| -C OOCH₃ | 170 - 175 |

| Thienyl-C | 120 - 150 |

| -OC H₃ | 50 - 55 |

| -C H₂-CO-Thienyl | 35 - 45 |

| -CO-C H₂-CH₂- | 20 - 30 |

| -C H₂-COOCH₃ | 30 - 40 |

| Note: This table is based on general principles of ¹³C NMR spectroscopy and data for analogous structures. Actual experimental values are not available. |

Advanced 2D NMR Techniques

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for the complete and unambiguous assignment of all proton and carbon signals. A COSY spectrum would reveal proton-proton coupling networks, helping to connect adjacent methylene groups in the pentanoate chain. An HSQC spectrum would correlate directly bonded proton and carbon atoms, providing definitive assignments for the carbon skeleton. The application of these advanced techniques is a standard procedure in the structural elucidation of novel organic compounds.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be suitable for the analysis of this compound, allowing for its separation from any impurities and the determination of its accurate molecular weight. The high-resolution mass spectrometry (HRMS) data obtained would confirm the elemental composition of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

For a compound of this volatility, GC-MS could also be a viable analytical method. In GC-MS, the compound is vaporized and separated in a gas chromatograph before being introduced into the mass spectrometer. The resulting mass spectrum would show the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is a molecular fingerprint and can provide significant structural information. Key fragmentation pathways for this compound would likely involve cleavage adjacent to the carbonyl groups, such as the loss of the methoxy group (-OCH₃) or the cleavage of the pentanoate chain.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity |

| 212 | [M]⁺ (Molecular Ion) |

| 181 | [M - OCH₃]⁺ |

| 111 | [C₄H₃SCO]⁺ (Thienoyl cation) |

| 83 | [C₄H₃S]⁺ (Thienyl cation) |

| Note: This table represents plausible fragmentation patterns based on the structure of the compound. Actual experimental data is not available. |

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent thiophene ring, ketone, and methyl ester moieties.

The C-H stretching vibrations of the thiophene ring typically appear around 3100 cm⁻¹. The aromatic C=C stretching vibrations of the thiophene ring are expected to produce bands in the region of 1400-1590 cm⁻¹. globalresearchonline.net The presence of the carbonyl groups (both ketone and ester) is a prominent feature. The ketone C=O stretching vibration is anticipated to be in the range of 1660-1700 cm⁻¹, characteristic of an aryl ketone. The ester C=O stretching vibration is expected at a higher frequency, typically between 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester group will likely produce strong bands in the 1100-1300 cm⁻¹ region. Furthermore, the C-S stretching mode of the thiophene ring can be observed at lower wavenumbers, generally between 600 and 800 cm⁻¹. iosrjournals.org

Table 1: Predicted FT-IR Spectral Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Thiophene C-H Stretch | ~3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| Ester C=O Stretch | 1735-1750 | Strong |

| Ketone C=O Stretch | 1660-1700 | Strong |

| Thiophene C=C Stretch | 1400-1590 | Medium-Strong |

| C-O Stretch (Ester) | 1100-1300 | Strong |

Raman spectroscopy, which is complementary to FT-IR, provides information about the polarizability of molecular bonds and is particularly useful for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the thiophene ring vibrations.

The symmetric C=C stretching of the thiophene ring is expected to produce a strong Raman band around 1470 cm⁻¹. jchps.com The C-H stretching of the thiophene ring would also be visible, though potentially weaker than in the FT-IR spectrum. The carbonyl stretching vibrations of the ketone and ester groups are also Raman active and would appear in their respective characteristic regions. The C-S stretching vibration of the thiophene ring, often weak in FT-IR, can sometimes be more readily observed in the Raman spectrum. jchps.com

Table 2: Predicted Raman Spectral Data for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Thiophene C-H Stretch | ~3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| Ester C=O Stretch | 1735-1750 | Medium |

| Ketone C=O Stretch | 1660-1700 | Medium |

| Thiophene Ring Breathing | ~1470 | Strong |

Electronic Spectroscopy: UV-Visible (UV-Vis) Absorption

UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily determined by the electronic structure of the 2-acylthiophene chromophore.

Thiophene itself exhibits a strong absorption band around 235 nm, which is attributed to a π→π* electronic transition. nii.ac.jp The introduction of an acyl group at the 2-position of the thiophene ring leads to a bathochromic (red) shift of this absorption maximum due to the extension of the conjugated system. This is because the carbonyl group conjugates with the thiophene ring, lowering the energy of the π→π* transition. nii.ac.jp Therefore, this compound is expected to show a strong absorption band in the range of 250-280 nm. A weaker n→π* transition, associated with the non-bonding electrons of the carbonyl oxygen, may also be observed at longer wavelengths, typically above 300 nm, although it is often much less intense than the π→π* transition. researchgate.net

Table 3: Predicted UV-Visible Absorption Data for this compound

| Electronic Transition | Expected Wavelength (λmax, nm) | Molar Absorptivity (ε) |

|---|---|---|

| π→π* | 250-280 | High |

X-ray Crystallography for Solid-State Structural Determination

Should single crystals of sufficient quality be obtained, X-ray diffraction analysis would provide detailed information on bond lengths, bond angles, and torsion angles within the molecule. It would definitively establish the planarity of the thiophene ring and the conformation of the pentanoate side chain. Intermolecular interactions, such as hydrogen bonding (if any) and van der Waals forces, which dictate the crystal packing, would also be elucidated. For instance, in the solid state, molecules of this type often pack in a way that maximizes intermolecular interactions, which could involve π-π stacking of the thiophene rings or dipole-dipole interactions between the carbonyl groups.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govmdpi.com It is a prevalent method for predicting the properties of molecules like thiophene (B33073) derivatives. mdpi.com

Electronic Structure Analysis (e.g., HOMO-LUMO)

An electronic structure analysis would reveal key aspects of the molecule's reactivity and electronic behavior. Central to this is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. mdpi.comresearchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.comresearchgate.net

For Methyl 5-Oxo-5-(2-thienyl)pentanoate, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO would likely be distributed across the carbonyl groups. DFT calculations would provide precise energy values for these orbitals and visualize their spatial distribution.

Illustrative Data Table: Frontier Orbital Energies (Note: The following data are hypothetical examples to illustrate typical DFT results and are not based on published experimental or computational work for this specific molecule.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.58 |

| LUMO Energy | -1.72 |

| HOMO-LUMO Gap (ΔE) | 4.86 |

Reaction Mechanism Predictions and Energy Landscapes

DFT is also employed to map out potential reaction pathways and predict the feasibility of chemical transformations. By calculating the energies of reactants, transition states, and products, a detailed energy landscape can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction kinetics. For instance, studying the synthesis of this compound or its subsequent reactions would involve identifying the lowest-energy path, thereby predicting the most likely reaction mechanism.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energy. This analysis helps in understanding hyperconjugation, resonance effects, and the nature of chemical bonds (ionic vs. covalent character). For this compound, an NBO analysis would quantify the delocalization of electrons from the thiophene ring to the carbonyl group and reveal the charge distribution on each atom.

Illustrative Data Table: NBO Atomic Charges (Note: The following data are hypothetical examples to illustrate typical NBO results.)

| Atom | Natural Charge (e) |

|---|---|

| S1 (Thiophene) | -0.15 |

| O1 (Keto) | -0.55 |

| O2 (Ester C=O) | -0.60 |

| O3 (Ester -O-) | -0.45 |

Reactivity Descriptors (e.g., Fukui Functions)

Conceptual DFT provides tools to predict the reactivity of different sites within a molecule. Fukui functions are one such tool, used to identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. scilit.com By analyzing the change in electron density upon the addition or removal of an electron, these functions pinpoint the most reactive centers. For this compound, Fukui function analysis would likely identify the carbonyl carbons as primary sites for nucleophilic attack and specific carbons on the thiophene ring as sites for electrophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov An MD simulation for this compound would provide insights into its conformational flexibility. The pentanoate chain is not rigid and can adopt various shapes (conformations). MD simulations would reveal the most stable (lowest energy) conformations and the energy barriers between them by simulating the molecule's movement in a solvent, thus providing a dynamic understanding of its structural preferences. nih.gov This is particularly important for understanding how the molecule might interact with other molecules, such as in a biological system.

Role As Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

Utility in the Construction of Advanced Organic Scaffolds

The structural framework of Methyl 5-Oxo-5-(2-thienyl)pentanoate is particularly well-suited for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active compounds. The presence of the thiophene (B33073) ring and the keto-ester functionality allows for its participation in a variety of cyclization and condensation reactions to form advanced organic scaffolds.

One of the most significant applications of this compound is in the synthesis of thieno[2,3-b]pyridines . This scaffold is a key component in a range of pharmacologically active molecules. The synthesis of thieno[2,3-b]pyridines can be achieved through several established synthetic methodologies, where a compound with the structural attributes of this compound can serve as a key starting material. For instance, the Gewald reaction, a multicomponent reaction, is a powerful tool for the synthesis of polysubstituted thiophenes, which can be further elaborated to thienopyridines. nih.gov While direct literature examples starting with this compound are not abundant, its structure is amenable to this type of transformation.

Another important synthetic route where this compound could be employed is the Friedländer annulation for the synthesis of quinolines and their heterocyclic analogues. nih.govresearchgate.net This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group, a role that the pentanoate chain of this compound can fulfill after appropriate modification.

Furthermore, the keto-ester functionality can be utilized in cyclocondensation reactions to form various heterocyclic rings. For example, reaction with hydrazines could lead to the formation of pyridazinone derivatives, while reaction with ureas or thioureas could yield pyrimidine (B1678525) or thiopyrimidine cores. These heterocyclic systems are foundational scaffolds in many areas of organic chemistry.

The table below summarizes the potential applications of this compound in the synthesis of various advanced organic scaffolds.

| Target Scaffold | Potential Synthetic Route | Key Reactions |

| Thieno[2,3-b]pyridines | Gewald Reaction pathway | Cyclocondensation |

| Quinolines/Thienoquinolines | Friedländer Annulation | Condensation, Cyclization |

| Pyridazinones | Reaction with Hydrazines | Cyclocondensation |

| Pyrimidines/Thiopyrimidines | Reaction with Urea/Thiourea | Cyclocondensation |

Strategic Application in Medicinal Chemistry Synthesis

The versatility of this compound as a synthetic intermediate extends significantly into the realm of medicinal chemistry, where the development of novel therapeutic agents often relies on the efficient construction of complex molecular architectures.

Many of the heterocyclic scaffolds that can be synthesized from this compound are known to possess a wide range of biological activities. For instance, the thieno[2,3-b]pyridine (B153569) core is a recognized pharmacophore present in a variety of kinase inhibitors. nih.govresearchgate.net Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. ed.ac.uk The ability to synthesize substituted thieno[2,3-b]pyridines from a readily accessible precursor like this compound is therefore of high value in the discovery of new kinase inhibitors. mdpi.com

Similarly, quinoline-based structures, potentially accessible through a Friedländer synthesis involving this keto-ester, are well-established in medicinal chemistry, with applications ranging from antimalarial to anticancer agents. nih.gov The thiophene moiety in this compound can also contribute to the biological activity of the final products, as thiophene-containing compounds are known to exhibit diverse pharmacological properties.

The following table highlights some biologically relevant heterocyclic systems that could potentially be synthesized using this compound as a precursor.

| Heterocyclic System | Associated Biological Activities |

| Thieno[2,3-b]pyridines | Kinase inhibition, Anticancer, Anti-inflammatory |

| Quinolines | Antimalarial, Anticancer, Antibacterial |

| Pyridazinones | Cardiovascular, Antihypertensive, Anti-inflammatory |

| Pyrimidines | Antiviral, Anticancer, Antibacterial |

The structural features of this compound make it an attractive intermediate for the synthesis of a diverse range of drug candidates. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides. This approach is commonly used in medicinal chemistry to explore the structure-activity relationships (SAR) of a lead compound.

Moreover, the ketone group can be subjected to a variety of transformations, such as reduction to an alcohol, reductive amination to introduce an amino group, or reaction with Grignard reagents to install different alkyl or aryl substituents. These modifications allow for the fine-tuning of the physicochemical properties and biological activity of the resulting molecules.

For example, thienopyridine-based compounds have been investigated as anti-inflammatory agents. nih.gov The synthesis of analogues of these compounds could potentially start from this compound, with modifications made to the pentanoate side chain to optimize their anti-inflammatory activity. The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) is an active area of research, and versatile intermediates are crucial for these efforts. nih.gov

The table below provides examples of potential drug candidates that could be synthesized using this compound as a key intermediate.

| Drug Candidate Class | Therapeutic Area | Synthetic Strategy |

| Kinase Inhibitors | Oncology | Synthesis of thieno[2,3-b]pyridine core |

| Anti-inflammatory Agents | Inflammation | Modification of the pentanoate side chain |

| Antimalarial Agents | Infectious Diseases | Synthesis of quinoline-like scaffolds |

| Antibacterial Agents | Infectious Diseases | Construction of novel heterocyclic systems |

Emerging Trends and Future Research Perspectives

Integration with Green Chemistry Principles in Synthetic Routes

The synthesis of thiophene (B33073) derivatives has traditionally relied on methods that often involve harsh conditions and environmentally persistent reagents. The future synthesis of Methyl 5-Oxo-5-(2-thienyl)pentanoate is likely to be guided by the principles of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous substances.

Key green approaches applicable to the synthesis of this compound include:

Use of Solid Acid Catalysts: The Friedel-Crafts acylation of thiophene is a crucial step in synthesizing the ketone moiety. Traditional Lewis acids like aluminum chloride (AlCl₃) are used in stoichiometric amounts and generate significant acidic waste. tsijournals.com Research has shown that solid acid catalysts, such as Hβ zeolites, can effectively catalyze the acylation of thiophene with high conversion rates and selectivity for the 2-acetylthiophene (B1664040) precursor. tsijournals.comresearchgate.net These catalysts are reusable, non-corrosive, and significantly reduce the environmental impact. tsijournals.com

Ultrasound-Assisted Synthesis: Sonochemistry is emerging as a powerful tool in green synthesis. psu.edursc.org Ultrasound irradiation can accelerate reaction rates, increase yields, and allow for milder reaction conditions, often reducing the need for catalysts or enabling the use of more benign ones. psu.edujocpr.comresearchgate.net The synthesis of thiophene-containing chalcones and other derivatives has been successfully demonstrated using ultrasound, suggesting its applicability to the synthesis of this compound. psu.eduresearchgate.net

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. For the ketone functional group in this compound, biocatalytic reduction using alcohol dehydrogenases (ADHs) could produce chiral alcohols, which are valuable building blocks for pharmaceuticals. nih.govthieme-connect.compsu.edu Similarly, the ester group could be a target for enzymatic hydrolysis or synthesis. This approach avoids the use of heavy metal catalysts and harsh reagents. thieme-connect.com

| Methodology | Traditional Approach | Green Alternative | Key Advantages of Green Alternative |

|---|---|---|---|

| Acylation Catalyst | Stoichiometric AlCl₃, SnCl₄ | Catalytic Hβ Zeolites tsijournals.comresearchgate.net | Reusable, non-corrosive, reduced waste |

| Energy Input | Conventional heating (reflux) | Ultrasound Irradiation psu.edursc.org | Faster reaction times, lower energy, milder conditions |

| Ketone Reduction | Metal hydrides (e.g., NaBH₄) | Alcohol Dehydrogenases (ADHs) nih.govthieme-connect.com | High enantioselectivity, aqueous conditions, biodegradable catalyst |

Application in Flow Chemistry and Automated Synthesis

Flow chemistry and automated synthesis platforms are revolutionizing the way molecules are produced, offering enhanced control, safety, and scalability. The synthesis of this compound is well-suited for adaptation to these modern techniques.

A continuous-flow process could involve pumping a solution of thiophene and an acylating agent through a heated packed-bed reactor containing a solid-acid catalyst. core.ac.uk This approach allows for precise control over reaction time and temperature, leading to higher yields and purity. The direct arylation of thiophene derivatives has been successfully demonstrated in flow, highlighting the feasibility of this technology for C-C bond formation on the thiophene ring. core.ac.uk

Furthermore, automated synthesis platforms can integrate multiple reaction steps, such as synthesis, purification, and analysis, into a single, seamless workflow. researchgate.netscribd.com Such systems could be programmed to synthesize a library of derivatives of this compound by varying the starting materials, enabling rapid exploration of its chemical space for applications in drug discovery or materials science. chemistryworld.com

Exploration of Novel Catalytic Transformations Involving the Compound

The functional groups within this compound—the thiophene ring, the ketone, and the ester—provide multiple handles for novel catalytic transformations to create more complex and valuable molecules.

C-H Activation of the Thiophene Ring: Direct C-H functionalization is a highly sought-after transformation as it avoids the need for pre-functionalized starting materials. Palladium-catalyzed C-H activation can be used to directly arylate, alkynylate, or otherwise functionalize the C-H bonds on the thiophene ring. mdpi.comnih.gov Catalyst-controlled regiodivergent methods could allow for selective functionalization at either the C3 or C5 position of the 2-substituted thiophene ring, providing access to a diverse range of derivatives. nih.govnih.gov

Transformations of the Ketone Group: The ketone moiety is a versatile functional group. Catalytic asymmetric reduction can convert the prochiral ketone into a chiral alcohol with high enantioselectivity. wikipedia.orgmdpi.com Another promising avenue is catalytic reductive amination, where the ketone reacts with an amine in the presence of a reducing agent to form substituted amines, a common motif in bioactive molecules. frontiersin.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. The ketone moiety itself can potentially act as a photocatalyst or be the substrate in photocatalytic reactions, such as C-H functionalization of the adjacent alkyl chain or the thiophene ring. nih.gov

| Functional Group | Catalytic Transformation | Potential Product Type | Significance |

|---|---|---|---|

| Thiophene Ring | Palladium-Catalyzed C-H Arylation/Alkynylation nih.govnih.gov | Polysubstituted Thiophenes | Access to complex heterocyclic scaffolds |

| Ketone | Asymmetric Transfer Hydrogenation wikipedia.org | Chiral Hydroxy-esters | Valuable chiral building blocks |

| Ketone | Reductive Amination frontiersin.org | Amino-esters | Precursors to bioactive molecules |

Potential in Materials Science Research and Development

Thiophene-based molecules are cornerstones of materials science, particularly in the field of organic electronics. cnr.it Polythiophenes are a major class of conductive polymers with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. numberanalytics.comrsc.org

This compound could serve as a functional monomer or a precursor to one. The thiophene unit provides the necessary π-conjugated system for electronic applications, while the keto-ester side chain offers several advantages:

Improved Solubility and Processability: The side chain can enhance the solubility of the resulting polymer, making it easier to process into thin films for electronic devices.

Post-Polymerization Functionalization: The ketone and ester groups are reactive handles that can be modified after polymerization. This allows for the tuning of the polymer's electronic properties or the attachment of other functional moieties, such as fluorescent dyes or bioactive molecules. nih.govacs.orgresearchgate.net For instance, the ketone could be used to cross-link the polymer chains, creating more robust and stable films. nih.gov

Biofunctional Materials: The ability to attach biological molecules to the polymer backbone via the side chain opens up possibilities for creating biofunctional materials for applications like biosensors or biocompatible coatings for medical devices. google.com

Biodegradable Polyesters: Research into thiophene-based polyesters derived from biomass has shown promise in creating new classes of biodegradable materials. frontiersin.org The structure of this compound makes it a candidate for incorporation into such polymers, potentially leading to materials with tailored degradation profiles and functionalities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Methyl 5-Oxo-5-(2-thienyl)pentanoate?

- Methodological Answer : The synthesis typically involves multi-step reactions, including esterification and ketone formation. For example, analogous compounds (e.g., Ethyl 2-cyano-5-oxo-5-(thiophen-2-yl)pentanoate) are synthesized via nucleophilic substitution or condensation reactions, often using tert-butyl or trityl protecting groups to stabilize intermediates . Catalysts like TMG (tetramethylguanidine) are used in coupling reactions to improve yields, as seen in peptidomimetic syntheses . Key steps include monitoring reaction progress via TLC and purifying intermediates via column chromatography.

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Structural characterization relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., ester carbonyl at ~170 ppm, thienyl protons at 6.9–7.4 ppm) .

- X-Ray Crystallography : Determines absolute configuration and bond angles, as demonstrated for structurally related pentanoate derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What are the stability considerations for this compound under experimental conditions?

- Methodological Answer : Stability studies recommend:

- Storage : Anhydrous conditions at –20°C to prevent hydrolysis of the ester group.

- Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation of the thienyl moiety .

- Analysis : Monitor degradation via HPLC or GC-MS, particularly for byproducts like 5-(2-thienyl)pentanoic acid.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in drug design?

- Methodological Answer :

- QSAR/QSPR Models : Quantify electronic effects of the thienyl group on binding affinity. For example, the electron-rich sulfur in thiophene enhances π-π stacking in enzyme active sites .

- DFT Calculations : Optimize transition states for reactions like nucleophilic acyl substitutions, using software (e.g., Gaussian) to calculate activation energies .

Q. What strategies resolve contradictions in pharmacological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) are addressed via:

- Dose-Response Assays : Establish IC₅₀ values across multiple cell lines to differentiate target-specific effects from off-target toxicity .

- Metabolic Stability Tests : Use liver microsomes to assess susceptibility to cytochrome P450-mediated degradation, which may explain variability in vivo .

Q. How is this compound utilized in radiopharmaceutical development?

- Methodological Answer : As a precursor for PET tracers, the compound is functionalized with radiolabels (e.g., ¹⁸F). Key steps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.